molecular formula C9H20N2O3 B7889294 1,3-Bis(propoxymethyl)urea

1,3-Bis(propoxymethyl)urea

Cat. No.: B7889294
M. Wt: 204.27 g/mol
InChI Key: CUPIIXPULXTSDV-UHFFFAOYSA-N
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Description

1,3-Bis(propoxymethyl)urea is an organic compound with the molecular formula C₉H₂₀N₂O₃ It is a derivative of urea, where the hydrogen atoms are replaced by propoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(propoxymethyl)urea can be synthesized through the reaction of urea with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Urea+2Propoxymethyl chlorideThis compound+2HCl\text{Urea} + 2 \text{Propoxymethyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} Urea+2Propoxymethyl chloride→this compound+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(propoxymethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the propoxymethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(propoxymethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its use as an inhibitor of certain enzymes, which could lead to new treatments for diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(propoxymethyl)urea involves its interaction with specific molecular targets. The propoxymethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as an enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(hydroxymethyl)urea
  • 1,3-Bis(ethoxymethyl)urea
  • 1,3-Bis(methoxymethyl)urea

Uniqueness

1,3-Bis(propoxymethyl)urea is unique due to the presence of propoxymethyl groups, which provide distinct chemical and physical properties compared to other similar compounds. These properties include different solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-bis(propoxymethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-3-5-13-7-10-9(12)11-8-14-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPIIXPULXTSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCNC(=O)NCOCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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